N'-(5-bromo-7-methyl-2-oxoindol-3-yl)-2,4-dichlorobenzohydrazide
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Overview
Description
N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a brominated indole moiety and a dichlorobenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide typically involves the condensation of 5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-nitrobenzohydrazide
- N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide is unique due to its specific combination of brominated indole and dichlorobenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H10BrCl2N3O2 |
---|---|
Molecular Weight |
427.1g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C16H10BrCl2N3O2/c1-7-4-8(17)5-11-13(7)20-16(24)14(11)21-22-15(23)10-3-2-9(18)6-12(10)19/h2-6,20,24H,1H3 |
InChI Key |
WSYLHRNLPCPQJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=C(C=C(C=C3)Cl)Cl)O)Br |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=C(C=C(C=C3)Cl)Cl)O)Br |
Origin of Product |
United States |
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